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Abstract
ACT-1004-1239 is a first-in-class, potent, and selective antagonist of the C-X-C chemokine

receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). This document

provides a comprehensive technical overview of the pharmacokinetics (PK) and

pharmacodynamics (PD) of ACT-1004-1239, compiled from preclinical and clinical data. The

information presented herein is intended to support further research and development of this

compound. ACT-1004-1239 has demonstrated a favorable safety, tolerability, and PK/PD

profile, supporting its development for potential therapeutic applications in inflammatory

demyelinating diseases such as multiple sclerosis.

Introduction
ACT-1004-1239 is an orally available small molecule that acts as an insurmountable antagonist

of CXCR7. The CXCR7 receptor is involved in the scavenging of chemokines CXCL11 and

CXCL12, thereby modulating their extracellular concentrations and influencing inflammatory

responses and cell migration. By antagonizing CXCR7, ACT-1004-1239 disrupts this

scavenging activity, leading to an increase in the plasma concentrations of CXCL12. This

mechanism of action has shown promise in preclinical models of neuroinflammation and

demyelination.
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Pharmacodynamics
Mechanism of Action
ACT-1004-1239 selectively binds to CXCR7, preventing the receptor-mediated internalization

and degradation of its ligands, CXCL11 and CXCL12. This leads to a dose-dependent increase

in the plasma concentrations of these chemokines, which serves as a key biomarker of target

engagement. The primary pharmacodynamic effect observed in both preclinical and clinical

studies is the elevation of plasma CXCL12 levels.

CXCR7 Signaling Pathway

CXCL12

CXCR7 Receptor

Binds

β-Arrestin Recruitment

Activates

ACT-1004-1239

Antagonizes

Receptor Internalization
& Ligand Degradation

Blocks

Increased Extracellular
CXCL12 Concentration

Mediates

Click to download full resolution via product page

Figure 1: Mechanism of action of ACT-1004-1239.
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In Vitro Potency
The potency of ACT-1004-1239 as a CXCR7 antagonist has been determined in various in

vitro assays. A key assay measures the inhibition of CXCL12-induced β-arrestin recruitment to

the CXCR7 receptor.

Assay Species IC50 (nM)

β-Arrestin Recruitment Human 3.2[1]

β-Arrestin Recruitment Dog 2.3[1]

β-Arrestin Recruitment Rat 3.1[1]

β-Arrestin Recruitment Mouse 2.3[1]

β-Arrestin Recruitment Guinea Pig 0.6[1]

β-Arrestin Recruitment Macaque 1.5[1]

Table 1: In Vitro Potency of ACT-1004-1239

Preclinical Pharmacodynamics
In preclinical studies using mouse models of multiple sclerosis (myelin oligodendrocyte

glycoprotein [MOG]-induced experimental autoimmune encephalomyelitis [EAE]), oral

administration of ACT-1004-1239 resulted in a dose-dependent increase in plasma CXCL12

concentrations. This increase in CXCL12 correlated with a reduction in disease severity,

decreased immune cell infiltration into the central nervous system (CNS), and enhanced

myelination[2][3].

Pharmacokinetics
Human Pharmacokinetics
The pharmacokinetic profile of ACT-1004-1239 has been characterized in a first-in-human

study involving single ascending doses in healthy male subjects.
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Parameter Value

Absorption

Tmax (h) 1-3[4][5]

Bioavailability (%) 53[5]

Distribution

Volume of Distribution (L) 183[5]

Elimination

Terminal Half-life (h) 18-24[4][5]

Clearance Low[5]

Table 2: Key Human Pharmacokinetic Parameters of ACT-1004-1239

A study investigating the effect of a strong CYP3A4 inhibitor, itraconazole, on the

pharmacokinetics of a single 10 mg dose of ACT-1004-1239 found that the geometric mean

ratio for Cmax was 2.16 and for AUC0-∞ was 2.77, indicating that ACT-1004-1239 is a

moderately sensitive CYP3A4 substrate[6].

Note: A complete table of Cmax and AUC values from the single ascending dose study is not

publicly available. The available literature states that the exposure increase across the dose

range of 1 to 200 mg was essentially dose-proportional.[7]

Metabolism
In vitro studies with human liver microsomes have identified cytochrome P450 3A4 (CYP3A4)

as the major enzyme responsible for the metabolism of ACT-1004-1239. The primary metabolic

pathway is N-dealkylation.

Metabolite Description

M1 Major circulating metabolite

M23 Major circulating metabolite
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Table 3: Major Metabolites of ACT-1004-1239 in Humans

Excretion
Following oral administration in humans, the majority of ACT-1004-1239 and its metabolites are

eliminated in the feces.

Experimental Protocols
In Vitro β-Arrestin Recruitment Assay
Objective: To determine the in vitro potency of ACT-1004-1239 as a CXCR7 antagonist.

Methodology: A common method for assessing CXCR7 antagonism is a β-arrestin recruitment

assay. While the specific protocol for ACT-1004-1239 is not publicly detailed, a general

procedure is as follows:

Cell Line: A stable cell line co-expressing human CXCR7 and a β-arrestin fusion protein is

used.

Assay Principle: Upon agonist (e.g., CXCL12) binding to CXCR7, β-arrestin is recruited to

the receptor. This interaction is detected by a reporter system, often based on enzyme

fragment complementation, leading to a measurable signal (e.g., luminescence or

fluorescence).

Procedure:

Cells are plated in microtiter plates.

Cells are pre-incubated with varying concentrations of ACT-1004-1239 or vehicle control.

A fixed concentration of CXCL12 is added to stimulate β-arrestin recruitment.

After an incubation period, the reporter signal is measured.

Data Analysis: The IC50 value, representing the concentration of ACT-1004-1239 that

inhibits 50% of the maximal CXCL12-induced β-arrestin recruitment, is calculated from the

concentration-response curve.
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Figure 2: β-Arrestin recruitment assay workflow.

First-in-Human Single Ascending Dose Study
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of

single ascending oral doses of ACT-1004-1239 in healthy subjects.

Methodology:
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Study Design: A randomized, double-blind, placebo-controlled study.

Participants: Healthy male subjects.

Dosing: Single oral doses of ACT-1004-1239 (ranging from 1 mg to 200 mg) or placebo were

administered to sequential cohorts of subjects.

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points

post-dose to determine the plasma concentrations of ACT-1004-1239 and its metabolites.

Pharmacodynamic Sampling: Blood samples were collected to measure plasma

concentrations of CXCL12 as a biomarker of target engagement.

Bioanalytical Method: Plasma concentrations of ACT-1004-1239 were determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated using

non-compartmental analysis. The relationship between ACT-1004-1239 exposure and

CXCL12 concentrations was modeled.
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Figure 3: First-in-human study workflow.

Preclinical MOG-Induced EAE Model
Objective: To evaluate the in vivo efficacy of ACT-1004-1239 in a mouse model of multiple

sclerosis.

Methodology:
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Animal Model: Female C57BL/6 mice are typically used.

EAE Induction: Mice are immunized with an emulsion of MOG p35-55 peptide and Complete

Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of

immunization and two days later to facilitate the entry of inflammatory cells into the CNS.

Treatment: ACT-1004-1239 is administered orally, typically twice daily, at various dose levels

(e.g., 10-100 mg/kg), starting at the onset of clinical signs or in a prophylactic setting. A

vehicle control group is included.

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a

standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb

paralysis, etc.).

Pharmacodynamic and Histological Analysis: At the end of the study, blood samples are

collected for CXCL12 measurement. Spinal cords are harvested for histological analysis to

assess immune cell infiltration and demyelination.
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Figure 4: MOG-induced EAE study workflow.

Conclusion
ACT-1004-1239 is a potent and selective CXCR7 antagonist with a well-characterized

pharmacokinetic and pharmacodynamic profile. Its ability to modulate CXCL12 levels through a

novel mechanism of action, combined with its favorable safety and oral bioavailability, makes it

a promising candidate for the treatment of inflammatory demyelinating diseases. The data and

protocols summarized in this guide provide a solid foundation for further investigation into the

therapeutic potential of ACT-1004-1239.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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